N-(3-methoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aromatic aldehyde.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced thiazolopyrimidine derivatives .
Scientific Research Applications
N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to dopaquinone, a key step in melanin production . This inhibition can help manage hyperpigmentation disorders.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have similar structures but different substituents on the aromatic ring.
Ethyl 5-aryl-7-hydroxy-7-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These derivatives have additional hydroxyl groups, which can affect their biological activity.
Uniqueness
The presence of the methoxy group on the phenyl ring can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C14H11N3O3S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c1-20-10-4-2-3-9(7-10)16-12(18)11-8-15-14-17(13(11)19)5-6-21-14/h2-8H,1H3,(H,16,18) |
InChI Key |
OPKGCJNCHQTSRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Origin of Product |
United States |
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